

Pharmacological Characterization of AM-2099: An In-depth Technical Guide

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B605369

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Abstract

AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain and pruritus. Preclinical data indicate that **AM-2099** exhibits high affinity for human Nav1.7 and demonstrates significant selectivity over other sodium channel subtypes. Furthermore, the compound shows a favorable off-target profile and has demonstrated in vivo efficacy in a model of pruritus, supported by a promising pharmacokinetic profile in two animal species. This document provides a comprehensive overview of the pharmacological characteristics of **AM-2099**, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies relevant to its preclinical evaluation.

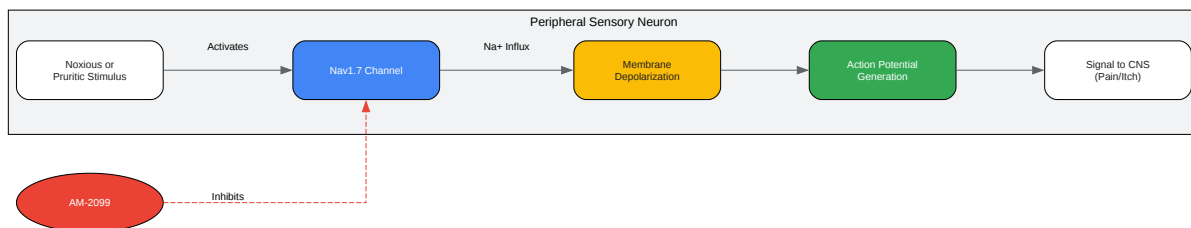
Introduction

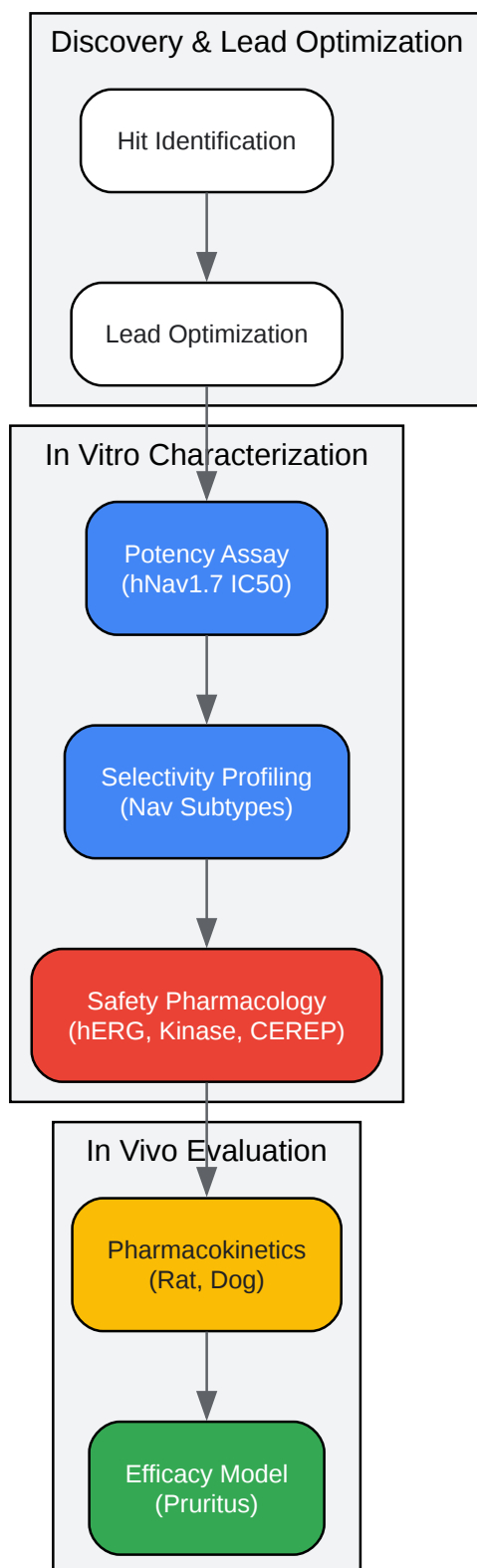
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors and pruriceptors. Its critical role in pain and itch signaling has been elucidated through human genetic studies, where loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes. Consequently, selective inhibition of Nav1.7 presents a compelling therapeutic strategy for the management of various pain and itch

conditions. **AM-2099** has been developed as a potent and selective inhibitor of Nav1.7, and this guide details its pharmacological profile.

Mechanism of Action

AM-2099 exerts its pharmacological effect by directly inhibiting the Nav1.7 sodium channel. By binding to the channel, **AM-2099** blocks the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action raises the threshold for action potential generation, thereby reducing the excitability of sensory neurons and mitigating the transmission of pain and itch signals to the central nervous system.





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